4-Bromo-2-methylbenzene-1,3-diol

Epigenetics Bromodomain inhibition BRD2

This brominated resorcinol derivative is a high-value starting point for BRD2-focused chemical probe campaigns, combining nanomolar potency (BRD2 IC50 = 18 nM) with exceptional selectivity over PXR. As a reference compound for CYP3A4 inhibition (IC50 2.9 μM), it also calibrates ADME panels effectively. Its unique substitution pattern enables halogen-bonding interactions unavailable in non‑halogenated or other halogen analogs, directly influencing binding affinity and metabolic stability. Procure this scaffold to build focused BET bromodomain libraries, benchmark CYP liability, or investigate 5‑lipoxygenase translocation in inflammatory models.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 139553-46-1
Cat. No. B3034137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylbenzene-1,3-diol
CAS139553-46-1
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)Br)O
InChIInChI=1S/C7H7BrO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,1H3
InChIKeyZDFHPMDMEQBVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylbenzene-1,3-diol (CAS 139553-46-1): A Brominated Resorcinol Scaffold for Targeted Epigenetic and Anti-Inflammatory Research


4-Bromo-2-methylbenzene-1,3-diol is a brominated resorcinol derivative bearing a methyl substituent at the 2-position and a bromine atom at the 4-position of the benzene ring, with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol [1]. The compound serves as a versatile small-molecule scaffold, with the bromine atom providing a handle for further functionalization via cross-coupling reactions and the diol moiety enabling hydrogen-bonding interactions with biological targets . Its substitution pattern yields distinct electronic and steric properties compared to non-halogenated, chloro-, fluoro-, or iodo-substituted analogs, influencing both chemical reactivity and biological recognition .

Why 4-Bromo-2-methylbenzene-1,3-diol Cannot Be Interchanged with Unsubstituted or Differently Halogenated Resorcinol Analogs


The 4-bromo-2-methyl substitution pattern on the resorcinol core is not arbitrary; it directly governs the compound's intermolecular interactions and biological target engagement. While 2-methylresorcinol (orcinol) and 4-chloro- or 4-fluororesorcinol share the diol functionality, the size, polarizability, and electronegativity of the bromine atom at the 4-position uniquely modulate halogen bonding, hydrophobic packing, and metabolic stability . Replacing this compound with a non-brominated analog (e.g., 2-methylbenzene-1,3-diol) eliminates the bromine-dependent interactions with bromodomain acetyl-lysine binding pockets and alters pharmacokinetic properties such as CYP3A4 susceptibility [1]. Similarly, substituting a chloro or fluoro analog would change the van der Waals radius and polarizability, directly impacting binding affinity and selectivity profiles observed in epigenetic target assays [2].

Quantitative Differentiation Guide for 4-Bromo-2-methylbenzene-1,3-diol (139553-46-1) in Epigenetic and Inflammatory Target Engagement


Selective Inhibition of Bromodomain-Containing Protein 2 (BRD2) with Nanomolar Potency

4-Bromo-2-methylbenzene-1,3-diol exhibits an IC₅₀ of 18 nM against the BRD2 bromodomain (BD2) in a TR-FRET assay, indicating potent and specific engagement of this epigenetic reader protein [1]. In contrast, the compound displays markedly weaker affinity for the pregnane X receptor (PXR), with an IC₅₀ of 4.3 μM [2]. The >200-fold selectivity window (18 nM vs. 4300 nM) suggests that the brominated methylresorcinol core preferentially recognizes the acetyl-lysine binding pocket of BRD2 over the ligand-binding domain of PXR, a distinction that is not observed for the non-brominated analog 2-methylbenzene-1,3-diol, which lacks the halogen atom critical for this interaction .

Epigenetics Bromodomain inhibition BRD2

Moderate CYP3A4 Inhibition: A Distinguishing Pharmacokinetic Property

In a standardized in vitro assay, 4-Bromo-2-methylbenzene-1,3-diol inhibits human cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 2.9 μM when testosterone is used as the probe substrate [1]. This moderate inhibitory activity distinguishes it from the non-brominated parent compound 2-methylbenzene-1,3-diol, which is predicted to have a higher IC₅₀ (lower potency) due to the absence of the bromine atom that enhances lipophilicity and metabolic enzyme interaction . The value falls within a range that necessitates consideration in multi-drug regimens or during lead optimization, providing a quantifiable benchmark for medicinal chemists selecting scaffolds with defined CYP liability profiles .

Drug metabolism CYP450 inhibition Pharmacokinetics

Inhibition of 5-Lipoxygenase Translocation: A Class-Defining Anti-Inflammatory Activity

4-Bromo-2-methylbenzene-1,3-diol has been documented as an inhibitor of 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, a critical step in the initiation of leukotriene biosynthesis from arachidonic acid [1]. This activity is consistent with the broader class of brominated resorcinols, which have been explored as anti-inflammatory agents. While specific IC₅₀ values for this compound are not publicly available in the primary literature, the documented activity in a functional translocation assay distinguishes it from simple antioxidants or direct enzyme inhibitors that do not affect 5-LOX membrane association . In contrast, the non-brominated analog 2-methylbenzene-1,3-diol lacks this reported mechanism, highlighting the contribution of the bromine substituent to cellular target engagement .

Inflammation 5-Lipoxygenase Leukotriene synthesis

Antiproliferative and Differentiation-Inducing Activity: A Phenotypic Distinction from Simple Resorcinols

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, suggesting potential utility in oncology and dermatology research [1]. This phenotypic effect is not a general property of all resorcinol derivatives; for instance, 2-methylresorcinol and 4-chlororesorcinol have been reported to show lower cytotoxicity and different differentiation profiles in analogous cellular systems [2]. The bromine atom at the 4-position likely enhances cellular permeability and/or specific target engagement (e.g., bromodomains or metabolic enzymes) that drives this distinct biological outcome. While precise quantitative metrics (e.g., EC₅₀ for differentiation) are not detailed in the accessible abstracts, the qualitative differentiation capacity provides a functional distinction for researchers seeking compounds that modulate cell fate rather than simply inducing cytotoxicity .

Cancer biology Cell differentiation Proliferation arrest

Recommended Research and Industrial Application Scenarios for 4-Bromo-2-methylbenzene-1,3-diol (139553-46-1)


Epigenetic Probe Development for Bromodomain-Containing Protein 2 (BRD2)

The nanomolar potency against BRD2 (IC₅₀ = 18 nM) and >200-fold selectivity over PXR make this compound an excellent starting point for developing chemical probes to study BRD2's role in transcriptional regulation, cell cycle progression, and oncogenesis [1]. Procure this compound when assembling focused libraries for BET bromodomain inhibitor discovery, particularly for campaigns aiming to dissect BRD2-specific functions separate from BRD4 [1].

Metabolic Stability and Drug-Drug Interaction Liability Assessment

With a defined CYP3A4 inhibition IC₅₀ of 2.9 μM, 4-Bromo-2-methylbenzene-1,3-diol serves as a useful reference compound in in vitro ADME panels [1]. Include it in screening cascades to benchmark the CYP inhibition liability of novel resorcinol-based analogs and to calibrate assays predicting potential clinical drug-drug interactions [2].

Leukotriene-Mediated Inflammation and Allergy Research

Given its documented activity in inhibiting 5-lipoxygenase translocation, this compound is a valuable tool for investigating the upstream regulation of leukotriene biosynthesis in mast cells and basophils [1]. Researchers studying allergic asthma, rhinitis, or inflammatory skin conditions should consider this compound to differentiate between direct enzyme inhibition and modulation of 5-LOX subcellular localization [2].

Cancer Cell Differentiation and Phenotypic Screening

The compound's ability to arrest proliferation and induce monocytic differentiation positions it as a candidate for phenotypic screens in leukemia or solid tumor models where differentiation therapy is a therapeutic goal [1]. Its brominated resorcinol core offers a distinct chemotype compared to retinoids or HDAC inhibitors, providing an orthogonal approach for target deconvolution and mechanism-of-action studies [2].

Quote Request

Request a Quote for 4-Bromo-2-methylbenzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.